REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:12](=[O:14])[CH3:13].[BH4-].[Na+]>CCO>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]([OH:14])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
3.98 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=CC=CC=C2C=C1)C(C)=O
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt under an atmosphere of nitrogen for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that time, the mixture was quenched with saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
a beige oil was obtained
|
Type
|
CUSTOM
|
Details
|
It was purified by chromatography on silica gel (25 g)
|
Type
|
WASH
|
Details
|
eluting with an EtOAc/hexane gradient
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |